molecular formula C24H39NO3 B14259436 N-pentadecanoyl-L-phenylalanine CAS No. 219901-81-2

N-pentadecanoyl-L-phenylalanine

Cat. No.: B14259436
CAS No.: 219901-81-2
M. Wt: 389.6 g/mol
InChI Key: QASFXMACXNRCRO-QFIPXVFZSA-N
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Description

N-Pentadecanoyl-L-phenylalanine is a modified amino acid derivative where a pentadecanoyl (C15 saturated acyl) group is covalently bonded to the α-amino group of L-phenylalanine. Such acylated derivatives are frequently explored in peptide synthesis, drug delivery systems, and bioactive molecule design due to their stability and tunable physicochemical properties .

These compounds share a common phenylalanine backbone but differ in acyl chain length and saturation, which critically influence their biological and chemical profiles.

Properties

CAS No.

219901-81-2

Molecular Formula

C24H39NO3

Molecular Weight

389.6 g/mol

IUPAC Name

(2S)-2-(pentadecanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23(26)25-22(24(27)28)20-21-17-14-13-15-18-21/h13-15,17-18,22H,2-12,16,19-20H2,1H3,(H,25,26)(H,27,28)/t22-/m0/s1

InChI Key

QASFXMACXNRCRO-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-pentadecanoyl-L-phenylalanine typically involves the acylation of L-phenylalanine with pentadecanoic acid. This reaction can be carried out using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as solvent choice, temperature, and purification methods, would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-pentadecanoyl-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-pentadecanoyl-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-pentadecanoyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity, particularly those involved in lipid metabolism and signaling pathways. The acyl chain can interact with lipid membranes, potentially altering membrane fluidity and affecting cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of N-pentadecanoyl-L-phenylalanine with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Acyl Chain Length/Saturation
This compound Not available C₂₄H₃₉NO₃ 389.58 (calculated) C15, saturated
N-Dodecanoyl-L-phenylalanine 14379-64-7 C₂₁H₃₃NO₃ 347.5 C12, saturated
N-Hexadecanoyl-L-phenylalanine 37571-96-3 C₂₅H₄₁NO₃ 403.6 C16, saturated
N-Oleoyl-L-phenylalanine Not provided C₂₇H₄₁NO₃ 433.6 (estimated) C18, unsaturated (9Z)
N-Acetyl-L-phenylalanine 2018-61-3 C₁₁H₁₃NO₃ 207.2 C2, saturated

Key Observations :

  • Lipophilicity : Increasing acyl chain length (C12 → C16 → C18) correlates with higher logP values, enhancing membrane permeability but reducing aqueous solubility. The unsaturated oleoyl derivative (C18:1) may exhibit slightly improved solubility over saturated analogs due to kinks in the acyl chain .
  • Stability : Longer saturated chains (e.g., C16) confer greater resistance to enzymatic degradation compared to shorter chains (C2, C12), as observed in peptide-based drug studies .
N-Acylated Phenylalanine Derivatives
  • N-Hexadecanoyl-L-phenylalanine (Palmitoyl): Used in cosmetic formulations for its skin-barrier repair properties. The C16 chain facilitates integration into lipid bilayers, mimicking natural ceramides .
  • N-Oleoyl-L-phenylalanine : Investigated for anti-inflammatory and neuroprotective roles, leveraging its unsaturated chain to modulate lipid-mediated signaling pathways .
  • N-Acetyl-L-phenylalanine : A common building block in peptide synthesis due to its compact structure and compatibility with solid-phase methodologies .

This compound: Hypothetically, the C15 chain may balance lipophilicity and solubility, making it suitable for sustained-release formulations or prodrugs targeting lipid-rich tissues (e.g., adipose or neural systems). Its intermediate chain length could mitigate toxicity risks associated with very long chains (C18+) while retaining metabolic stability .

Research Findings on Analog Efficacy

  • Enzyme Interactions : Modifications like acylation alter substrate recognition. For example, N-(Phenylacetyl)-D-alanyl-D-alanine (CAS 90044-41-0) inhibits bacterial cell wall synthesis by mimicking natural peptidoglycan precursors, highlighting the role of acyl groups in enzyme binding .
  • Bioactivity: Methyl ester derivatives (e.g., Methyl N-acetyl-L-phenylalaninate, CAS 3618-96-0) show enhanced cellular uptake due to increased lipophilicity, a trait extrapolatable to this compound .

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